1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium

Description

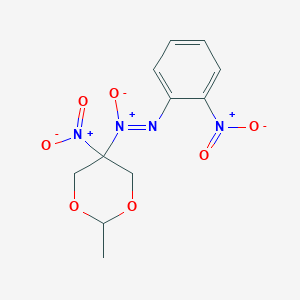

1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium (chemical formula: C₁₁H₁₂N₄O₇, molecular weight: 312.24 g/mol) is a heterocyclic compound characterized by a 1,3-dioxane ring substituted with a methyl group at position 2 and a nitro group at position 4. The structure also includes a 2-nitrophenyl moiety linked to an oxidodiazenium (N₂O⁺) group . No detailed pharmacological or industrial use is reported in the provided evidence, though its nitroaryl components align with compounds used in photoactivation or redox-sensitive applications .

Properties

IUPAC Name |

(2-methyl-5-nitro-1,3-dioxan-5-yl)-(2-nitrophenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O7/c1-8-21-6-11(7-22-8,15(19)20)14(18)12-9-4-2-3-5-10(9)13(16)17/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFBOAZZJSCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)([N+](=NC2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium typically involves multi-step organic reactions The initial step often includes the nitration of a suitable precursor to introduce nitro groups This is followed by the formation of the dioxane ring through cyclization reactions

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of continuous flow reactors to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: Reduction of the nitro groups can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted dioxanes, nitroanilines, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 312.24 g/mol. Its structure features a dioxane ring and nitrophenyl groups, which contribute to its reactivity and potential applications in various fields .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium exhibit antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can enhance the efficacy against bacterial strains. A case study demonstrated that such compounds could inhibit the growth of resistant strains of bacteria, indicating their potential as new antibiotics .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Preliminary studies have indicated that nitro-containing compounds can induce apoptosis in cancer cells through reactive oxygen species generation. A notable study highlighted the effectiveness of related compounds in targeting specific cancer pathways, leading to the development of novel anticancer agents .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form stable complexes with metals makes it suitable for creating sensors and catalysts. Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them ideal for various industrial applications .

Biodegradation Studies

Given the increasing concern over environmental pollutants, compounds like this compound are being studied for their biodegradability. Case studies have demonstrated that certain nitro compounds can be effectively degraded by microbial action, suggesting their potential use in bioremediation strategies to clean up contaminated sites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Inhibition of resistant bacterial strains |

| Anticancer Agents | Induction of apoptosis in cancer cells | |

| Materials Science | Synthesis of Functional Materials | Enhanced mechanical properties in polymers |

| Environmental Science | Biodegradation Studies | Effective degradation by microbial action |

Mechanism of Action

The mechanism by which 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The dioxane ring can also interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related nitro-containing heterocycles:

Key Findings:

Structural Similarities :

- The target compound shares nitroaryl motifs with bis-CNB-GABA and Methylclonazepam , which are critical for photolabile behavior (bis-CNB-GABA) or pharmacological activity (Methylclonazepam) .

- Unlike 4-(substituted)-5-fluorobenzene-1,2-diamine , which is an unstable diamine intermediate, the target compound’s nitro groups remain intact, suggesting greater stability .

Synthetic Complexity :

Biological Activity

The compound 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium is a novel nitro-substituted dioxane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 284.25 g/mol. The structure features a dioxane ring, nitro groups, and a diazenium moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Effects : Nitro compounds are known for their effectiveness against a range of bacteria and fungi. Studies have shown that the presence of nitro groups enhances the antimicrobial potency due to their ability to generate reactive nitrogen species.

- Antitumor Activity : Preliminary in vitro studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is likely related to DNA damage induced by reactive intermediates formed during metabolic activation.

- Antiviral Properties : Some derivatives of dioxane have shown promise in inhibiting viral replication. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:

- Formation of the Dioxane Ring : This is achieved through the reaction of 2-methyl-5-nitro-1,3-dioxolane with appropriate reagents under controlled conditions.

- Introduction of Nitro Groups : Electrophilic nitration reactions are performed to introduce nitro groups at specific positions on the aromatic ring.

- Diazenium Formation : The final step involves the formation of the diazenium moiety through diazotization reactions.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that nitro-substituted dioxanes exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Cytotoxicity Assessment : Research in Cancer Letters showed that related dioxane derivatives induced apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations.

- Viral Inhibition : A study reported in Virology Journal indicated that certain dioxane derivatives inhibited viral replication by disrupting viral RNA synthesis pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Nitro groups can form adducts with DNA, leading to strand breaks and cytotoxicity.

- Reactive Oxygen Species (ROS) Generation : The metabolic activation of nitro compounds often leads to increased ROS production, which can damage cellular components.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in metabolic pathways critical for microbial or viral survival.

Q & A

Basic: What are the key synthetic routes for preparing 1-(2-Methyl-5-nitro-1,3-dioxan-5-yl)-2-(2-nitrophenyl)-1-oxidodiazen-1-ium, and how are reaction conditions optimized?

The synthesis of this compound likely involves multi-step protocols, including:

- Nitration and cyclization : Introduce nitro groups to the dioxane ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by cyclization to form the 1,3-dioxane scaffold .

- Diazenium oxide formation : Couple the 2-nitrophenyl moiety to the dioxane core using a diazo-coupling reaction. This step may require low temperatures (−10 to 0°C) and pH control (pH 8–9) to stabilize the diazenium intermediate .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., excess nitro precursor), inert atmospheres (N₂/Ar) to prevent oxidation, and real-time monitoring via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve substituent positions on the dioxane and nitrophenyl groups. For example, the methyl group on the dioxane ring appears as a singlet (~δ 1.2–1.5 ppm), while nitro aromatic protons show deshielded signals (δ 7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in the aromatic and dioxane regions .

- X-ray Crystallography : Confirm molecular geometry using SHELX software for refinement. The nitro and diazenium groups exhibit distinct bond angles (e.g., N–O bond lengths ~1.21–1.23 Å) .

- Elemental Analysis (CHNS) : Validate empirical formulas (e.g., C₁₀H₁₀N₄O₆) with <0.3% deviation .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address contradictions in spectroscopic data, such as ambiguous NOE correlations or unexpected coupling constants?

- Cross-validation : Combine X-ray diffraction data (SHELXL-refined structures) with NMR assignments to resolve geometric ambiguities. For example, NOE correlations might conflict due to dynamic effects; crystallography provides static structural snapshots .

- Variable-temperature NMR : Identify conformational flexibility in the dioxane ring (e.g., chair vs. boat interconversion) by observing signal coalescence at elevated temperatures .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data. Adjust dihedral angles to match observed J-values .

Advanced: What experimental design considerations are critical for stabilizing the diazenium oxide moiety during synthesis?

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation or hydrolysis of the diazenium group .

- Low-Temperature Handling : Maintain reactions below 0°C during diazo-coupling to minimize decomposition .

- Buffered Conditions : Use phosphate buffers (pH 7–8) to stabilize the diazenium intermediate while avoiding strong acids/bases that promote degradation .

- Real-Time Monitoring : Employ UV-Vis spectroscopy (λ ~400–500 nm for nitroaromatics) to track reaction progress and halt before side reactions dominate .

Advanced: How can researchers investigate the compound’s reactivity in mechanistic studies, such as nitro group reduction or ring-opening reactions?

- Nitro Reduction : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in ethanol to reduce nitro to amine groups. Monitor via TLC (Rf shift) and IR (loss of NO₂ peaks at ~1520 cm⁻¹) .

- Acid/Base-Mediated Ring Opening : Treat the dioxane ring with HCl (1M) to study hydrolysis products. Characterize intermediates via LC-MS and compare with DFT-predicted transition states .

- Kinetic Studies : Perform time-resolved NMR or stopped-flow UV-Vis to determine rate constants for ring-opening under varying pH and temperature .

Advanced: What computational approaches are suitable for modeling the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attack. The nitro groups act as electron-withdrawing moieties, directing reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to understand conformational stability of the dioxane ring .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the diazenium oxide group .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as poor refinement statistics or twinning?

- Twinning Analysis : Use SHELXD to deconvolute twinned datasets. Apply TWINLAW to identify twin laws and refine with HKLF5 format .

- High-Resolution Data : Collect synchrotron data (λ ~0.7–1.0 Å) to improve resolution (<0.8 Å). Anisotropic refinement of thermal parameters enhances model accuracy .

- Validation Tools : Check for overfitting using Rfree and validate geometry with PLATON. Adjust occupancy ratios for disordered nitro groups .

Advanced: What strategies mitigate instability during long-term storage of nitro- and diazenium-containing compounds?

- Lyophilization : Freeze-dry the compound under vacuum to remove moisture, which can hydrolyze the diazenium group .

- Dark Storage : Protect from light (amber vials) to prevent photodegradation of nitroaromatic moieties .

- Stabilizing Matrices : Embed in solid dispersions (e.g., PVP or cyclodextrins) to reduce reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.